Methyl 3-(ethylsulfonyl)isonicotinate
Description
Methyl 3-(ethylsulfonyl)isonicotinate is a pyridinecarboxylate derivative featuring a methyl ester at the 4-position and an ethylsulfonyl group at the 3-position of the pyridine ring. Its synthesis typically involves sulfonation or oxidation of a thioether precursor, followed by esterification. The compound’s stability and spectral characteristics are shaped by the interplay between the sulfonyl and ester groups, as well as their positions on the aromatic ring .
Properties
Molecular Formula |
C9H11NO4S |
|---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
methyl 3-ethylsulfonylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H11NO4S/c1-3-15(12,13)8-6-10-5-4-7(8)9(11)14-2/h4-6H,3H2,1-2H3 |
InChI Key |
MFEKMSSHONASNF-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)C1=C(C=CN=C1)C(=O)OC |
Canonical SMILES |
CCS(=O)(=O)C1=C(C=CN=C1)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Spectroscopic Properties
The position and nature of substituents on pyridinecarboxylates profoundly affect their mass spectra. For example:
- 3- and 4-Substituted isomers (e.g., methyl nicotinate, methyl isonicotinate) exhibit strong molecular ion peaks and fragment ions from carbonyl cleavage, as seen in their mass spectra .
- 2-Substituted isomers (e.g., methyl picolinate) show weaker molecular ion signals due to alternative fragmentation pathways .
Methyl 3-(ethylsulfonyl)isonicotinate, being 3-substituted, is expected to align with the spectral trends of other 3-substituted pyridines, displaying prominent molecular ion peaks.
Table 1: Key Spectral Characteristics of Selected Pyridinecarboxylates
| Compound | Substituent Position | Molecular Ion Strength | Dominant Fragments |
|---|---|---|---|
| Methyl picolinate | 2 | Weak | m/e 106 (α-cleavage) |
| Methyl nicotinate | 3 | Strong | m/e 123 (COOCH₃ loss) |
| This compound | 3 | Strong* | Predicted: SO₂C₂H₅ loss |
*Inferred from 3-substituted analogs .
Electronic and Steric Influences
- Ethylsulfonyl vs. Hydroxy Groups : Methyl 3-hydroxyisonicotinate () features a hydroxyl group at the 3-position. The sulfonyl group in the target compound enhances electron deficiency at the ring, reducing nucleophilic aromatic substitution (NAS) reactivity compared to the hydroxyl analog. However, the sulfonyl group may improve stability against oxidation .
- Ethylsulfonyl vs. Nitro Groups: Ethyl 3-nitroisonicotinate () shares a 3-position electron-withdrawing group.
Table 2: Electronic and Steric Comparison of 3-Substituted Isonicotinates
| Compound | Substituent | Electronic Effect | Steric Bulk | Reactivity in NAS |
|---|---|---|---|---|
| Methyl 3-hydroxyisonicotinate | -OH | Moderate EWG | Low | High |
| This compound | -SO₂C₂H₅ | Strong EWG | Moderate | Low |
| Ethyl 3-nitroisonicotinate | -NO₂ | Strong EWG | Low | Moderate |
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